Product packaging for 3,4-Dichloro-5-(2-fluoroethoxy)pyridazine(Cat. No.:CAS No. 1346698-28-9)

3,4-Dichloro-5-(2-fluoroethoxy)pyridazine

Cat. No.: B11890452
CAS No.: 1346698-28-9
M. Wt: 211.02 g/mol
InChI Key: SVWIBVOBJWFBLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3,4-Dichloro-5-(2-fluoroethoxy)pyridazine is a high-purity chemical intermediate designed for advanced research and development, particularly in medicinal chemistry and drug discovery. This compound features a pyridazine core that is differentially functionalized with chlorine atoms and a 2-fluoroethoxy chain, making it a versatile scaffold for constructing more complex molecules . The presence of the 2-fluoroethoxy group is a key structural feature, as fluorine and fluorine-containing groups are widely used in drug design to influence the metabolic stability, bioavailability, and binding affinity of candidate molecules . The two chlorine atoms on the pyridazine ring offer distinct reactivity profiles, allowing for selective, step-wise functionalization through metal-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic aromatic substitutions. This enables researchers to systematically build libraries of compounds for structure-activity relationship (SAR) studies. As a result, this intermediate is exceptionally valuable for the synthesis of potential therapeutic agents, such as kinase inhibitors and other small-molecule drugs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory environment.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5Cl2FN2O B11890452 3,4-Dichloro-5-(2-fluoroethoxy)pyridazine CAS No. 1346698-28-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1346698-28-9

Molecular Formula

C6H5Cl2FN2O

Molecular Weight

211.02 g/mol

IUPAC Name

3,4-dichloro-5-(2-fluoroethoxy)pyridazine

InChI

InChI=1S/C6H5Cl2FN2O/c7-5-4(12-2-1-9)3-10-11-6(5)8/h3H,1-2H2

InChI Key

SVWIBVOBJWFBLO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=N1)Cl)Cl)OCCF

Origin of Product

United States

Structure Activity Relationship Sar Investigations of 3,4 Dichloro 5 2 Fluoroethoxy Pyridazine and Its Analogs

Impact of the Pyridazine (B1198779) Core on Biological Activity

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a recognized "privileged structure" in medicinal chemistry. Its presence in a molecule can confer a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular effects. The pyridazine core's utility stems from several key properties:

Hydrogen Bonding Capability: The nitrogen atoms can act as hydrogen bond acceptors, which is crucial for interacting with biological targets like enzymes and receptors.

Modulation of Physicochemical Properties: As a heteroaromatic system, the pyridazine nucleus influences the electronic distribution of the entire molecule, affecting its pKa, lipophilicity, and metabolic stability.

Structural Scaffold: It provides a rigid and planar framework, allowing for the precise spatial orientation of various substituents to optimize interactions with a biological target.

The biological profile of pyridazine-based compounds is highly dependent on the nature and position of their substituents. For instance, the introduction of different groups onto the pyridazine ring can drastically alter its therapeutic application, leading to compounds with activities ranging from antihypertensive to antiviral. The versatility of the pyridazine scaffold makes it a frequent starting point for the development of novel therapeutic agents.

Role of Dichloro-Substitution at C-3 and C-4 in Pyridazine Systems

The presence of chlorine atoms on the pyridazine ring significantly impacts the molecule's reactivity and biological activity. Dichloro-substituted pyridazines, such as 3,6-dichloropyridazine (B152260), are common starting materials for synthesizing a vast array of more complex derivatives due to the reactivity of the chlorine atoms, which can be readily displaced by various nucleophiles.

In the context of SAR, the dichloro-substitution at the C-3 and C-4 positions of the pyridazine ring is expected to have the following effects:

Electronic Effects: Chlorine is a highly electronegative atom, and its presence on the pyridazine ring withdraws electron density. This electronic perturbation can modulate the binding affinity of the molecule to its target. For example, in a series of benzenesulfonamide (B165840) analogs, the presence of electron-withdrawing groups like chlorine was shown to enhance biological activity.

Steric and Conformational Influence: The chlorine atoms occupy specific spatial positions that can either be essential for fitting into a binding pocket or cause steric hindrance that prevents binding.

Metabolic Stability: Halogenation is a common strategy to block sites of metabolic oxidation, potentially increasing the half-life and bioavailability of a compound.

The specific positioning of the two chlorine atoms at C-3 and C-4 creates a distinct electronic and steric profile that would be a critical determinant of the compound's biological target and potency.

Influence of the 2-Fluoroethoxy Group on Molecular Recognition

The 2-fluoroethoxy group at the C-5 position is a key feature that would strongly influence the compound's interaction with biological targets. Its impact can be broken down into conformational, electronic, and steric contributions.

The flexibility of the ethoxy side chain allows it to adopt various conformations in space. The presence of a fluorine atom on the terminal methyl group introduces specific stereoelectronic effects, such as the gauche effect, which can favor certain conformations. This effect arises from hyperconjugation between the C-F σ* antibonding orbital and adjacent C-H or C-C bonding orbitals, influencing the dihedral angle of the side chain. The preferred conformation of the 2-fluoroethoxy group would orient the fluorine atom and the rest of the molecule in a specific three-dimensional arrangement, which is critical for precise interaction with a receptor's binding site. The ability of a molecule to adopt a low-energy "bioactive conformation" is often a prerequisite for its biological activity.

Fluorine is a unique element in medicinal chemistry due to its small size and extreme electronegativity. Its incorporation into a molecule can lead to profound changes in biological activity.

Electronic Effects: The high electronegativity of fluorine can alter the local electronic environment, create or modify dipole moments, and influence the pKa of nearby functional groups. This can lead to stronger binding interactions, such as hydrogen bonds or dipole-dipole interactions, with a biological target.

Steric Effects: Fluorine has a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). This allows fluorine to act as a mimic for hydrogen in some contexts, causing minimal steric perturbation while significantly altering electronic properties.

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like cytochrome P450. Placing a fluorine atom at a metabolically vulnerable position, such as in the 2-fluoroethoxy group, is a common strategy to enhance a drug's metabolic stability and improve its pharmacokinetic profile.

Systematic Structural Modifications and Activity Modulations

While no specific SAR data exists for 3,4-dichloro-5-(2-fluoroethoxy)pyridazine, we can infer how systematic modifications might modulate its activity based on studies of related pyridazine derivatives.

The biological activity of a pyridazine-based compound can be fine-tuned by altering the substituents at different positions on the ring.

Modification of the C-5 Side Chain: The length, flexibility, and nature of the substituent at the C-5 position are critical. For instance, modifying the alkoxy chain (e.g., changing from fluoroethoxy to methoxy (B1213986) or propoxy) would alter the lipophilicity and conformational properties of the molecule, likely impacting its potency and selectivity.

Replacement of Chlorine Atoms: Substituting one or both chlorine atoms at the C-3 and C-4 positions with other groups (e.g., amines, thiols, or other alkyl/aryl groups) would fundamentally change the molecule's electronic and steric profile, leading to different biological activities.

Introduction of Substituents at C-6: The C-6 position of the pyridazine ring is unsubstituted in the parent compound. Introducing small alkyl groups, halogens, or hydrogen-bonding moieties at this position could provide additional interaction points with a biological target, potentially enhancing affinity and selectivity.

The following table illustrates hypothetical SAR trends based on published data for other series of heterocyclic compounds, demonstrating how such modifications could influence biological activity.

Compound IDR1 (at C-3)R2 (at C-4)R3 (at C-5)Relative Activity (Hypothetical)
Parent ClCl-OCH₂CH₂FBaseline
Analog 1ClCl-OCH₃May decrease or increase
Analog 2ClCl-OCH₂CH₂OHMay increase due to H-bond
Analog 3-NH₂Cl-OCH₂CH₂FLikely different activity profile
Analog 4Cl-NH₂-OCH₂CH₂FLikely different activity profile
Analog 5ClCl-OCH₂CF₃May increase due to lipophilicity

This interactive table is for illustrative purposes only and is based on general principles of medicinal chemistry, not on experimental data for the specific compound .

Bioisosteric Replacements within the Pyridazine Scaffold

In the quest for optimized drug candidates, researchers frequently employ bioisosteric replacement, a strategy where a functional group is substituted with another that retains similar physical and chemical properties, with the goal of improving the compound's biological profile. The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is a common scaffold in many biologically active compounds. However, its properties are finely tuned, and its replacement with other heterocyclic systems often leads to significant changes in activity.

One notable example highlighting the critical nature of the pyridazine scaffold comes from structure-activity relationship (SAR) studies on compounds designed to modulate mRNA splicing. In this research, the pyridazine core was found to be essential for activity. When the pyridazine ring was replaced with isomeric pyridines, pyrimidines, or a pyrazine, a complete loss of biological function was observed. This underscores the specific steric and electronic contributions of the adjacent nitrogen atoms in the pyridazine ring for effective interaction with the biological target.

Further illustrating the sensitivity of biological activity to the core scaffold, investigations into thiadiazole derivatives have shown that replacing the thiadiazole ring with a pyridazine can maintain or even enhance activity in certain contexts, suggesting that these two heterocycles can act as effective bioisosteres for each other in specific molecular frameworks.

In a series of potent kinase inhibitors built on an imidazo[1,2-b]pyridazine (B131497) scaffold, SAR studies revealed that while the core heterocyclic system was crucial, modifications at various positions of this fused ring system could be tolerated and even beneficial. These studies, while not involving the replacement of the pyridazine ring itself, demonstrate that the pyridazine moiety provides a foundational structure upon which activity can be fine-tuned through peripheral substitutions.

The following table summarizes the qualitative impact of bioisosteric replacement of a pyridazine scaffold in a series of compounds investigated for their effect on mRNA splicing.

Original ScaffoldBioisosteric ReplacementBiological Activity
PyridazinePyridine (B92270)Inactive
PyridazinePyrimidineInactive
PyridazinePyrazineInactive
PyridazineThiazoleInactive
PyridazineThiadiazoleActive

These findings collectively emphasize that while the pyridazine scaffold is a valuable component in the design of bioactive molecules, its role is highly specific. The precise arrangement of its nitrogen atoms and the resulting electronic distribution are often critical for molecular recognition at the target site. Consequently, any bioisosteric replacement of the pyridazine core must be approached with careful consideration of the specific interactions required for the desired biological effect.

Molecular Target Identification and Mechanism of Action Moa Research for 3,4 Dichloro 5 2 Fluoroethoxy Pyridazine

In Silico Target Prediction and Prioritization

In silico, or computational, methods are crucial first steps in modern drug discovery to predict and prioritize potential biological targets for a small molecule. mdpi.com These approaches leverage the compound's structure to screen against vast databases of protein targets, saving significant time and resources compared to traditional high-throughput screening. nih.gov

Reverse docking is a computational technique where a single ligand (in this case, 3,4-Dichloro-5-(2-fluoroethoxy)pyridazine) is docked into the binding sites of a large number of known protein structures. The goal is to identify which proteins are most likely to bind to the ligand with high affinity. This method provides a ranked list of potential targets based on scoring functions that estimate the binding energy.

Ligand-based target prediction, in contrast, does not require the 3D structure of the target proteins. Instead, it relies on the principle of chemical similarity, which states that structurally similar molecules are likely to have similar biological activities. The structure of this compound would be compared against databases of compounds with known biological targets. A match in chemical features could suggest that the compound shares a target with the known active molecules.

Currently, there are no specific published studies detailing the results of reverse docking or ligand-based target prediction for this compound.

Biochemical and Cellular Assays for Target Engagement

Following computational predictions, in vitro biochemical and cellular assays are essential to experimentally validate the predicted targets and quantify the compound's effect.

Enzyme inhibition assays are a cornerstone of drug discovery, measuring the ability of a compound to reduce the activity of a specific enzyme. For a compound like this compound, a panel of enzymes could be tested based on in silico predictions or therapeutic area of interest.

IKKbeta (Inhibitor of nuclear factor kappa-B kinase subunit beta): A key enzyme in the NF-κB signaling pathway, which is involved in inflammation.

HDAC (Histone Deacetylase): A class of enzymes involved in epigenetic regulation and a target for cancer therapy.

MAT2A (Methionine Adenosyltransferase 2A): Crucial for the synthesis of S-adenosylmethionine, a key methyl donor in cellular metabolism.

Transglutaminase 2 (TGM2): A multifunctional enzyme implicated in various diseases, including fibrosis and celiac disease.

No specific data on the inhibitory activity of this compound against IKKbeta, HDAC, MAT2A, or Transglutaminase 2 is available in the public domain.

Receptor binding assays determine the affinity of a ligand for a specific receptor. This is typically done using radioligand binding assays, where the test compound competes with a radioactively labeled ligand known to bind to the receptor.

5-HT7R (5-hydroxytryptamine receptor 7): A serotonin (B10506) receptor involved in the regulation of mood, sleep, and cognition.

TSPO (Translocator Protein): A mitochondrial protein that is a marker of neuroinflammation.

ET(A) receptor (Endothelin A receptor): Involved in vasoconstriction and cell proliferation.

There are no published receptor binding assay results for this compound for the 5-HT7R, TSPO, or ET(A) receptors.

A broader approach to target identification involves profiling the interaction of a compound against a large panel of proteins. Techniques like thermal shift assays, affinity chromatography, or mass spectrometry-based methods can be used to identify which proteins physically interact with this compound. These methods can uncover unexpected targets and provide a more comprehensive view of the compound's polypharmacology. Specific protein-ligand interaction profiles for this compound are not currently available.

Elucidation of Intracellular Signaling Pathways

Once a primary target is validated, further research is necessary to understand how the interaction between the compound and its target affects cellular function. This involves studying the downstream intracellular signaling pathways. For example, if this compound were found to inhibit IKKbeta, subsequent studies would investigate its effect on the phosphorylation of IκBα, the nuclear translocation of NF-κB, and the expression of NF-κB target genes. These studies often employ techniques like Western blotting, reporter gene assays, and transcriptomics to map the compound's impact on cellular signaling networks. As the primary molecular targets for this compound have not been identified, no studies on the elucidation of its effects on intracellular signaling pathways have been published.

Investigation of Downstream Effects and Cellular Responses

To understand the biological impact of a compound like this compound, researchers investigate the subsequent chain of events within a cell following exposure. These downstream effects provide critical clues about the compound's primary mechanism of action. Key cellular responses that are typically examined include cell cycle progression, induction of apoptosis (programmed cell death), and changes in the expression of specific proteins.

For structurally related pyridazine (B1198779) derivatives, studies have demonstrated significant effects on fundamental cellular processes. For instance, certain 3,6-disubstituted pyridazines have been shown to effectively alter cell cycle progression and trigger apoptosis in human breast cancer cell lines. nih.gov Similarly, novel hybrids of pyridazine-pyrazoline were found to cause cell cycle arrest at the G2/M phase in renal cancer cells. nih.gov The apoptotic induction by these compounds was further confirmed by observing an increase in the Bax/Bcl2 ratio and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov Another class of pyridazine derivatives was found to rapidly increase the protein expression of the excitatory amino acid transporter 2 (EAAT2), suggesting a role in modulating synaptic function. nih.gov These examples highlight the diverse downstream cellular responses that could be elicited by this compound, warranting detailed investigation into its effects on cell viability, cell cycle distribution, and apoptotic pathways.

Pathway Mapping through Omics Technologies

To obtain a comprehensive and unbiased understanding of the cellular pathways modulated by this compound, high-throughput "omics" technologies are indispensable. These approaches allow for the global analysis of genes (transcriptomics), proteins (proteomics), and metabolites (metabolomics), creating a detailed map of the compound's cellular impact.

Transcriptomics: Techniques like RNA-sequencing would reveal which genes are up- or down-regulated upon treatment. For example, observing changes in the expression of genes like Bax and Bcl2 can confirm the involvement of the apoptotic pathway. nih.gov

Proteomics: Mass spectrometry-based proteomics can identify the protein targets the compound binds to, or whose expression levels and post-translational modifications are altered. This could uncover novel targets and confirm expected ones, such as the increased expression of a specific protein like EAAT2, as seen with other pyridazine analogs. nih.gov

Metabolomics: This approach analyzes changes in cellular metabolites, providing a functional snapshot of the cell's metabolic state and revealing any unexpected perturbations in metabolic pathways.

By integrating data from these omics platforms, researchers can construct a holistic view of the compound's mechanism of action, moving beyond a single target to understand its network-level effects.

Mechanistic Insights into Biological Activities

The pyridazine ring is a well-established scaffold in medicinal chemistry, known to interact with various biological targets. The following sections detail potential mechanisms of action for this compound based on its structural class.

Inhibition of Kinase Activity (e.g., cyclin-dependent kinases, p38 MAP kinase, EphA2)

Kinases are crucial regulators of cell signaling, and their inhibition is a major strategy in modern drug discovery, particularly in oncology. mdpi.com The pyridazine scaffold is a key feature in many kinase inhibitors.

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle regulation, and their aberrant activity is a hallmark of cancer. nih.gov Recently, 3,6-disubstituted pyridazines have been identified as potent inhibitors of CDK2. nih.gov One derivative, bearing two morpholine (B109124) moieties, demonstrated a remarkable CDK2 inhibitory activity with an IC₅₀ value of 20.1 nM. nih.gov Other kinase inhibitors incorporating a pyridyl group have also shown potent CDK2 inhibition. mdpi.com

Other Kinases: Beyond CDKs, pyridazine-based compounds have been developed as inhibitors for other important kinases. For example, novel hybrids of pyridazine-pyrazoline exhibited excellent inhibitory effects against the epidermal growth factor receptor (EGFR), a key target in cancer therapy. nih.gov

The table below summarizes the inhibitory activity of some representative pyridazine derivatives against various kinases.

Compound ClassTarget KinaseReported IC₅₀Reference
3,6-Disubstituted Pyridazine (11m)CDK220.1 nM nih.gov
3,6-Disubstituted Pyridazine (11h)CDK243.8 nM nih.gov
Pyridazine-Pyrazoline Hybrid (IXn)EGFR0.65 µM nih.gov
Pyridazine-Pyrazoline Hybrid (IXg)EGFR0.75 µM nih.gov

Modulation of Ion Channels (e.g., Na+ channels, hERG)

Ion channels are critical for the function of excitable cells, and their modulation can have profound physiological effects. A crucial aspect of preclinical drug development is assessing a compound's effect on the human Ether-à-go-go-Related Gene (hERG) potassium channel. Inhibition of the hERG channel can prolong the QT interval of the electrocardiogram, leading to potentially fatal cardiac arrhythmias. nih.gov

While direct studies on this compound are not publicly available, any new chemical entity, particularly heterocyclic compounds intended for internal use, would undergo rigorous screening for hERG liability. For context, the antipsychotic drug thioridazine (B1682328) is a potent hERG blocker with an IC₅₀ value of 80 nM. nih.gov The SQT1 mutation in the hERG channel has been shown to reduce its sensitivity to blockade by certain drugs, highlighting the complexity of drug-channel interactions. nih.gov Therefore, a thorough investigation into the potential effects of this compound on hERG and other critical ion channels like voltage-gated sodium channels would be an essential component of its safety and mechanistic profiling.

Interference with Protein Function (e.g., HSP90 inhibition, Transglutaminase inhibition)

Beyond direct enzyme inhibition, small molecules can exert their effects by interfering with other crucial protein functions, such as molecular chaperoning or protein cross-linking.

HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are involved in cancer progression. nih.gov Inhibition of HSP90 leads to the degradation of these client proteins, making it an attractive anti-cancer strategy. While many scaffolds have been explored as HSP90 inhibitors, this remains a potential mechanism to investigate for novel pyridazine derivatives. nih.gov A key downstream marker of HSP90 inhibition is the induction of Hsp70 expression. nih.gov

Transglutaminase Inhibition: Tissue transglutaminase (TG2) is a complex enzyme involved in protein cross-linking through a calcium-dependent transamidation reaction. zedira.com It is also implicated in diseases such as celiac disease and cancer. nih.govnih.gov The development of TG2 inhibitors is an active area of research, with compounds like ZED1227 showing promise in clinical trials for celiac disease by preventing gluten-induced mucosal damage. nih.gov Investigating the potential for this compound to inhibit TG2 could uncover novel therapeutic applications.

Preclinical Efficacy and Pharmacological Profiling Non Human in Vitro and in Vivo Studies

In Vitro Pharmacological Activity Assessment

There is no publicly available information on the in vitro pharmacological evaluation of 3,4-Dichloro-5-(2-fluoroethoxy)pyridazine.

Cell-Based Assays for Efficacy

No studies detailing the antiproliferative activity of this compound against cancer cell lines or its effects in other functional cell-based assays have been reported in the public domain.

Evaluation in Primary Cell Cultures

Information regarding the evaluation of this compound in primary cell cultures is not available.

Non-Human In Vivo Efficacy Models

There are no published preclinical studies describing the in vivo efficacy of this compound in any animal models.

Rodent Models for Specific Disease Indications

No research has been made public concerning the testing of this compound in rodent models for any disease indication, including for potential neuroprotective, anticonvulsant, or anti-inflammatory activities.

Assessment of Therapeutic Outcomes in Animal Models

As no in vivo studies have been reported, there is no data on the therapeutic outcomes of this compound in animal models.

Preclinical Pharmacokinetic and Metabolic Characterization (Non-Human)

Details regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound in any non-human species are not available in the public record.

Absorption and Distribution in Animal Models

There is no publicly available information on the absorption and distribution of this compound in any animal models. While studies on other novel chemical entities often detail their uptake, bioavailability, and tissue distribution in species such as rats and monkeys, such data for this specific compound has not been published in accessible scientific literature.

Metabolic Stability and Metabolite Identification in Non-Human Biological Systems

Specific data on the metabolic stability of this compound in non-human in vitro systems, such as liver microsomes, or in vivo models is not available. Consequently, there is no information regarding the identification of its potential metabolites in these biological systems. In vitro metabolic studies are crucial for predicting a compound's in vivo clearance and potential drug-drug interactions. tg.org.aumdpi.comnih.govnih.gov

Excretion Patterns in Animal Models

Information regarding the routes and rates of excretion of this compound from the body in animal models is not documented in the public domain. Such studies are vital for understanding the compound's elimination half-life and potential for accumulation.

Role of Efflux Transporters (e.g., P-glycoprotein) in Non-Human Systems

There is no specific information available to determine whether this compound is a substrate of efflux transporters like P-glycoprotein (P-gp) in non-human systems. P-gp plays a critical role in limiting the brain penetration and oral bioavailability of many drugs. tg.org.aunih.govsolvobiotech.comnih.govnih.govscielo.brnih.govresearchgate.netcolab.wsd-nb.info Understanding a compound's interaction with these transporters is a key aspect of preclinical development. nih.govnih.gov

Radioligand Development and Preclinical Imaging Applications

The development and application of radiolabeled versions of novel compounds are essential for non-invasive in vivo studies, particularly for brain imaging with PET. wikipedia.orgmedlink.comitnonline.comnih.govnih.govcms.gov

Design and Synthesis of Radiolabeled this compound Analogs

No published studies describe the design, synthesis, or radiolabeling of any analog of this compound with positron-emitting radionuclides such as Fluorine-18. The process of developing a radioligand involves complex chemical synthesis and purification steps to achieve a product suitable for in vivo imaging. nih.govnih.govnih.govresearchgate.netmdpi.com

Future Research Directions and Emerging Therapeutic Potential of 3,4 Dichloro 5 2 Fluoroethoxy Pyridazine

Exploration of Novel Biological Targets

The pyridazine (B1198779) nucleus is a versatile scaffold known to interact with a diverse range of biological targets, suggesting a broad therapeutic window for its derivatives. scholarsresearchlibrary.comnih.gov For 3,4-Dichloro-5-(2-fluoroethoxy)pyridazine, a primary avenue of future research will be the systematic screening against various enzymes and receptors implicated in disease.

Research on analogous structures has revealed significant potential in several key areas:

Anticancer Activity: Many pyridazine derivatives have demonstrated potent anticancer effects by targeting critical cellular machinery. nih.gov For instance, certain 3,6-disubstituted pyridazines have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov Other related compounds have shown inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is crucial for tumor angiogenesis. nih.gov Future studies on this compound would logically involve screening against a panel of cancer cell lines, such as breast (MCF-7, T-47D, MDA-MB-231) and ovarian (SKOV-3) cancers, followed by assays to identify specific molecular targets like protein kinases. nih.gov

Antimicrobial Properties: The pyridazine core is also associated with significant antibacterial and antifungal properties. nih.gov Some derivatives have shown remarkable activity against Gram-positive bacteria, including Staphylococcus aureus, and fungi like Candida albicans. nih.govnih.gov The exploration of this compound's efficacy against a spectrum of microbial pathogens, including drug-resistant strains, represents a promising research direction.

Enzyme Inhibition: Beyond cancer and infectious diseases, pyridazine-based molecules have been investigated as inhibitors for various enzymes. This includes their potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors for type 2 diabetes management and as α-amylase inhibitors. researchgate.net The unique electronic properties conferred by the dichloro and fluoroethoxy substituents may allow this compound to bind with high affinity and selectivity to novel enzyme targets.

Table 1: Potential Biological Targets for this compound Based on Related Compounds

Target Class Specific Target Example Associated Disease Reference
Protein Kinases Cyclin-dependent kinase 2 (CDK2) Cancer nih.gov
Receptor Tyrosine Kinases VEGFR-2 Cancer nih.gov
Bacterial Enzymes Glycopeptide-resistance associated protein R (GRAR) Bacterial Infections nih.gov
Metabolic Enzymes Dipeptidyl peptidase-IV (DPP-IV) Type 2 Diabetes researchgate.net
Thyroid Hormone Receptors Thyroid Hormone Receptor β (THR-β) Dyslipidemia nih.gov

Development of Advanced Delivery Systems

A significant hurdle for many promising small molecules is achieving effective delivery to the target site in the body. For this compound, future research must consider the development of advanced delivery systems to optimize its pharmacokinetic and pharmacodynamic profile. While specific data for this compound is not yet available, general principles of drug delivery can be applied.

Future strategies could include:

Nanoformulations: Encapsulating the compound in nanoparticles, such as liposomes or polymeric micelles, could enhance its solubility, improve stability in circulation, and potentially enable targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.

Prodrug Approaches: The chemical structure of this compound is amenable to modification into a prodrug form. This would involve attaching a promoiety that is cleaved in vivo by specific enzymes at the target site, thereby releasing the active compound. This strategy can improve oral bioavailability and reduce off-target toxicity.

Material Science Integration: The use of advanced materials, such as hydrogels or scaffolds, could be explored for localized delivery, particularly for applications in treating solid tumors or localized infections.

Combination Therapies and Synergistic Effects

In complex diseases like cancer, combination therapy has become a standard of care. The rationale is to target multiple pathways simultaneously, overcome drug resistance, and reduce dosages to minimize side effects. If this compound demonstrates significant biological activity, a crucial next step will be to evaluate its potential in combination with existing therapeutic agents.

For example, if the compound is found to be a CDK inhibitor, combining it with a standard cytotoxic chemotherapy agent could lead to a synergistic effect, where the combined impact is greater than the sum of the individual effects. nih.gov Similarly, if it exhibits antimicrobial properties, combining it with established antibiotics could help combat resistant bacterial strains. Future research would involve in vitro and subsequent in vivo studies to screen for synergistic interactions and elucidate the underlying mechanisms of action.

Challenges in Translational Research and Opportunities for Innovation

The path from a promising preclinical compound to a clinically approved drug is fraught with challenges. For this compound, these translational hurdles will need to be systematically addressed.

Key Challenges:

Pharmacokinetics and Metabolism: A thorough investigation of the compound's absorption, distribution, metabolism, and excretion (ADME) profile is essential. The presence of chlorine atoms can influence metabolic stability and pathways, sometimes leading to reactive metabolites. sci-hub.se Understanding its interaction with cytochrome P450 (CYP) enzymes is critical to predict potential drug-drug interactions. nih.gov

Off-Target Effects and Toxicity: While the goal is a highly selective drug, off-target binding is common and can lead to unexpected side effects. Comprehensive toxicological studies will be required to establish a safe therapeutic window.

Synthesis and Scalability: Developing a cost-effective and scalable synthesis route is a practical but critical challenge for commercial viability. The synthesis of pyridazine derivatives can be complex, and optimization for large-scale production is a necessary step in translational development.

Opportunities for Innovation:

Structure-Activity Relationship (SAR) Studies: The dichloropyridazine core provides a versatile platform for chemical modification. Systematic alterations to the fluoroethoxy side chain or substitution at other positions on the pyridazine ring can be performed to optimize potency, selectivity, and pharmacokinetic properties. This iterative process of synthesis and biological testing is a cornerstone of modern drug discovery.

Biomarker Development: Identifying biomarkers that predict patient response to therapy with this compound could enable a personalized medicine approach, improving clinical trial outcomes and therapeutic efficacy.

Computational Modeling: In silico tools, such as molecular docking, can help predict the binding of this compound to various protein targets, prioritizing experimental work and providing insights into its mechanism of action at a molecular level. mdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.